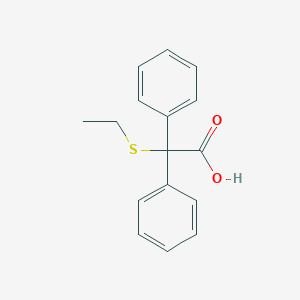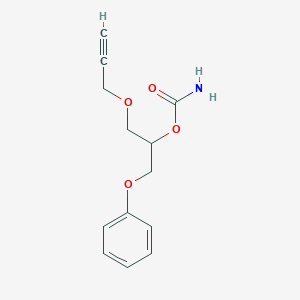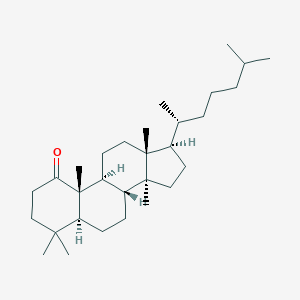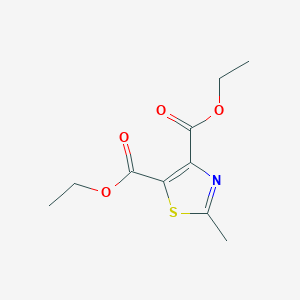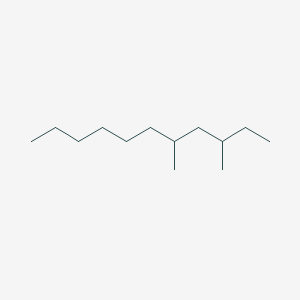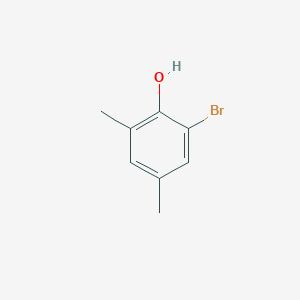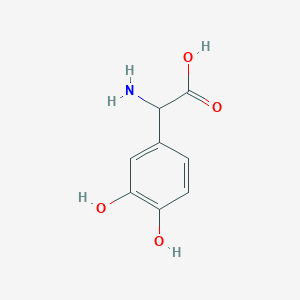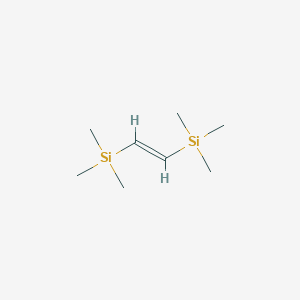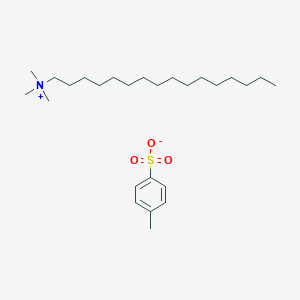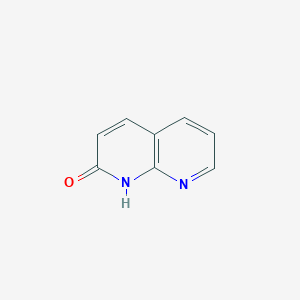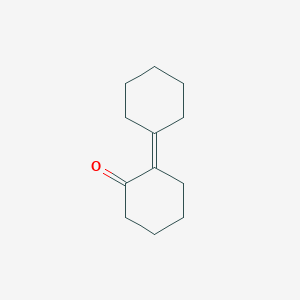
2-Cyclohexylidenecyclohexanone
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of various derivatives of cyclohexanone, particularly those involving 2-cyclohexylidenecyclohexanone, has been explored through different catalytic systems and reactions. For instance, a cobalt(I)-catalyzed [6π + 2π] cycloaddition using 2-tropylcyclohexanone has been developed to produce functionally substituted bicyclo[4.2.1]nona-2,4-dienes and bicyclo[4.2.1]nona-2,4,7-trienes with high yields, demonstrating the versatility of cyclohexanone derivatives in synthetic chemistry .
Molecular Structure Analysis
The molecular structure of cyclohexanone derivatives has been extensively studied using various spectroscopic methods and computational analyses. The near-infrared Fourier transform (NIR-FT) Raman and Fourier transform infrared (FT-IR) spectral analyses, along with density functional theory (DFT) computations, have revealed that the cyclohexanone ring in these compounds often adopts a 'half chair' conformation rather than the energetically favored chair conformation . This deviation is attributed to the presence of substituents that influence the ring's geometry.
Chemical Reactions Analysis
2-Cyclohexylidenecyclohexanone and its oxides undergo a range of acid-catalyzed reactions to yield various products, including spiro compounds and octahydrodibenzofuran. The product distribution is influenced by the choice of catalysts and solvents, indicating the sensitivity of these reactions to reaction conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclohexanone derivatives have been characterized through spectral analysis, quantum chemical studies, and thermal and optical evaluations. These studies have provided insights into the electronic properties, molecular geometry, and hyperpolarizability of these compounds. For example, the synthesis and characterization of (2E,6E)-2,6-bis(2-chlorobenzylidene)cyclohexanone have been complemented by quantum chemical calculations, which correlate well with experimental data . Similarly, the second harmonic generation efficiency and thermal stability of (2E,6E)-2-benzylidene-6-(4-methoxybenzylidene)cyclohexanone have been investigated, highlighting the potential of these compounds in nonlinear optical applications .
Relevant Case Studies
Several cyclohexanone derivatives have been evaluated for their antitumor and cytotoxic activities. For instance, (E)-2-benzylidenecyclohexanone has demonstrated significant cytotoxic properties and an inhibitory effect on yeast mitochondria. Metabolism studies have identified various metabolites in urine and feces after administration, indicating the compound's bioactivity and potential therapeutic applications . Additionally, the competitive hydrogenation of cyclohexanone and its 2-alkyl derivatives has been studied, providing insights into the adsorption properties and reaction kinetics of these compounds on different catalysts .
Wissenschaftliche Forschungsanwendungen
Esterification Catalysis : Saha and Streat (1998) explored the use of cation exchange resins and acid-treated clay for the esterification of 2-(1-cyclohexenyl)cyclohexanone with acetic acid, highlighting potential applications in synthesizing precursors for plasticizers, pesticides, and epoxy resins diluents (Saha & Streat, 1998).
Spiro Compound Formation : Nojima, Hinoue, and Tokura (1970) studied the acid-catalyzed reactions of 2-Cyclohexylidenecyclohexanone oxide, resulting in various spiro compounds, indicating its use in synthesizing complex organic structures (Nojima, Hinoue & Tokura, 1970).
Heterogeneous Catalysis Studies : Chihara and Tanaka (1979) investigated the adsorption estimations during the competitive hydrogenation of cyclohexanone and its 2-alkyl derivatives, providing insights into catalytic reactions involving similar compounds (Chihara & Tanaka, 1979).
Psychoactive Compound Analysis : De Paoli et al. (2013) characterized three psychoactive arylcyclohexylamines, including a compound structurally related to 2-Cyclohexylidenecyclohexanone, for their determination in biological matrices, indicating its relevance in forensic and toxicological studies (De Paoli et al., 2013).
Photochemical Studies : Cookson and Rogers (1974) investigated the photochemical reactions of βγ-unsaturated ketones, including derivatives of 2-Cyclohexylidenecyclohexanone, which is relevant in understanding the photochemistry of similar compounds (Cookson & Rogers, 1974).
Aldol Condensation Catalysis : Gao Gen-zhi (2009) studied the aldol condensation reaction of cyclohexanone catalyzed by solid superbase, producing intermediates like 2-Cyclohexylidenecyclohexanone, significant for synthesizing compounds like o-phenylphenol (Gao, 2009).
Corrosion Inhibition Studies : Ostapenko, Gloukhov, and Bunev (2014) investigated 2-Cyclohexenylcyclohexanone, a related compound, as a corrosion inhibitor for carbon steel, hinting at similar potential applications for 2-Cyclohexylidenecyclohexanone (Ostapenko, Gloukhov & Bunev, 2014).
Selective Hydrogenation Studies : Wang et al. (2011) reported on the selective hydrogenation of phenol to cyclohexanone over a specialized catalyst, providing insights into potential applications of cyclohexanone derivatives in industrial processes (Wang et al., 2011).
Safety And Hazards
When handling 2-Cyclohexylidenecyclohexanone, it is advised to avoid contact with skin and eyes, formation of dust and aerosols, and breathing in mist, gas, or vapors . Personal protective equipment should be used, and adequate ventilation should be ensured .
Relevant Papers
One relevant paper discusses the formation of furan derivatives by the autocondensation of cyclohexanone, which results in the formation of 2-Cyclohexylidenecyclohexanone among other compounds .
Eigenschaften
IUPAC Name |
2-cyclohexylidenecyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYDSIOSLHQWFOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=C2CCCCC2=O)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30862512 | |
| Record name | Cyclohexanone, 2-cyclohexylidene- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30862512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclohexylidenecyclohexanone | |
CAS RN |
1011-12-7, 35255-48-2 | |
| Record name | 2-Cyclohexylidenecyclohexanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1011-12-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bicyclohexyliden-2-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001011127 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclohexanone, cyclohexylidene- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035255482 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dianon | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61652 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclohexanone, 2-cyclohexylidene- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cyclohexanone, 2-cyclohexylidene- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30862512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-cyclohexylidenecyclohexanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.527 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BICYCLOHEXYLIDEN-2-ONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G1VAK47QOV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

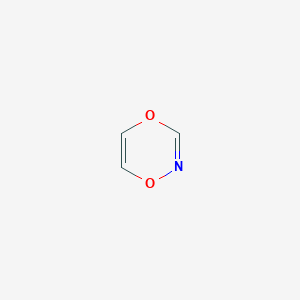
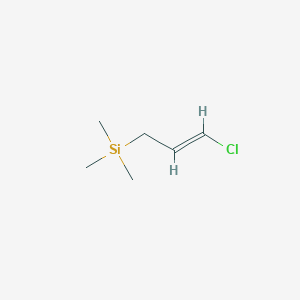
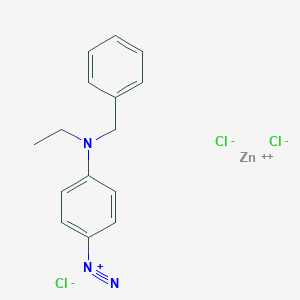
![Methyl (2S)-6-acetamido-2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoyl]amino]hexanoate](/img/structure/B92542.png)
